molecular formula C₂₁H₂₄Cl₂O₄ B1159216 21-Dehydro Dichlorisone

21-Dehydro Dichlorisone

Katalognummer: B1159216
Molekulargewicht: 411.32
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21-Dehydro Dichlorisone is a degradation product or impurity of Dichlorisone, a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties. Dichlorisone (C₂₁H₂₆Cl₂O₄) is characterized by its dichloro substitutions at the 9α and 11β positions and a 1,4-diene-3,20-dione backbone . The 21-dehydro derivative forms under stress conditions (e.g., acidic or oxidative environments), where the 21-hydroxyl group oxidizes to a ketone or aldehyde, altering the molecule’s stability and pharmacological activity .

Eigenschaften

Molekularformel

C₂₁H₂₄Cl₂O₄

Molekulargewicht

411.32

Synonyme

(11β)-9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares 21-Dehydro Dichlorisone with structurally related 21-dehydro corticosteroids:

Compound Molecular Formula Molecular Weight Key Functional Groups Source Stability Notes
21-Dehydro Dichlorisone C₂₁H₂₄Cl₂O₄* 411.33 g/mol 9α,11β-dichloro; 21-keto/aldehyde Degradant of Dichlorisone Likely sensitive to acid/base hydrolysis; may form methoxy impurities with methanol .
21-Dehydro Desonide C₂₄H₃₀O₆ 414.50 g/mol 16α,17α-acetonide; 21-aldehyde Synthetic degradant of Desonide Major acid degradant; reacts with methanol to form methoxy derivatives .
21-Dehydro Betamethasone C₂₂H₂₇FO₅ 390.45 g/mol 9α-fluoro; 16β-methyl; 21-keto Impurity in Betamethasone Stable in non-aqueous formulations; prone to hydrolysis in presence of water .
21-Dehydro Fluocortolone C₂₂H₂₇FO₄ 374.45 g/mol 6α-fluoro; 16α-methyl; 21-aldehyde Degradant of Fluocortolone Requires inert storage conditions; sensitive to light and heat .

*Inferred formula based on oxidation of Dichlorisone (C₂₁H₂₆Cl₂O₄ → C₂₁H₂₄Cl₂O₄).

Key Observations:
  • Halogenation Patterns : Dichlorisone’s 9α,11β-dichloro groups distinguish it from fluorinated analogs like Betamethasone (9α-fluoro) and Fluocortolone (6α-fluoro). These substitutions influence receptor binding and metabolic stability .
  • 21-Position Modifications : The 21-dehydro moiety (keto or aldehyde) reduces glucocorticoid activity compared to parent compounds, as seen in Desonide-21-dehydro, which shows diminished anti-inflammatory potency .
  • Degradation Pathways: Acidic conditions promote 21-dehydro formation across all compounds, while methanol residues (e.g., in diluents) can react with the 21-aldehyde group to form methoxy impurities .

Stability and Pharmaceutical Implications

21-Dehydro Dichlorisone :
  • Likely forms during storage or manufacturing of Dichlorisone formulations, particularly under acidic stress.
  • Similar to Desonide-21-dehydro, trace solvents like DMF or THF may accelerate degradation .
Comparative Stability Challenges :
Compound Critical Stability Factors
21-Dehydro Dichlorisone Sensitive to excipient quality; petrolatum-based ointments may reduce hydrolysis risk .
21-Dehydro Betamethasone Water absorption in non-aqueous formulations leads to 3,20-dione impurity formation .
21-Dehydro Fluocortolone Requires strict temperature control (2–8°C) and protection from light .

Analytical Characterization

  • HPLC and LC-MS/MS: Used to separate and quantify 21-dehydro impurities. For example, Dichlorisone and its degradants can be resolved using polysaccharide-based chiral columns, as noted for corticosteroids in general .
  • Mass Spectral Data : 21-Dehydro derivatives often show molecular ion peaks corresponding to parent compounds minus 2 Da (loss of H₂ during oxidation), e.g., Desonide-21-dehydro (m/z 432 → 430) .

Q & A

Q. How can researchers confirm the structural identity of 21-Dehydro Dichlorisone in synthetic batches?

To validate structural identity, combine spectroscopic methods such as nuclear magnetic resonance (NMR) for stereochemical analysis of the corticosteroid backbone and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and fragmentation patterns. Cross-reference results with regulatory databases (e.g., USP, NIH Compound Identifier 23441) and certified reference standards. Ensure alignment with the molecular formula C₂₃H₂₈Cl₂O₅ and CAS registry (79-61-8 for the acetate form) .

Q. What analytical methods are recommended for quantifying 21-Dehydro Dichlorisone in stability studies?

Use reverse-phase HPLC with UV detection (λ ~240 nm for conjugated dienes) and high-resolution MS for impurity profiling. Method validation should include specificity, linearity (1–120% of target concentration), and precision (RSD <2%). Forced degradation studies in acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions can identify major degradants like 21-dehydro derivatives or methoxy impurities .

Q. What are the critical storage conditions to preserve 21-Dehydro Dichlorisone stability in lab settings?

Store the compound in airtight, light-resistant containers at 2–8°C with humidity <40%. Avoid exposure to polar protic solvents (e.g., methanol), which can catalyze methoxy impurity formation via nucleophilic substitution at the C-21 position. Stability data indicate decomposition above 253°C and pKa-dependent hydrolysis in aqueous media .

Advanced Research Questions

Q. How can researchers reconcile contradictory degradation data across studies involving 21-Dehydro Dichlorisone?

Contradictions often arise from excipient impurities (e.g., residual solvents like DMF or THF) or variations in excipient grades (e.g., petrolatum bases). Conduct accelerated stability testing (40°C/75% RH for 6 months) with controlled excipient batches. Use LC-MS/MS to trace degradants to specific interactions, such as acetic acid impurities from solvent residues or water-induced hydrolysis .

Q. What experimental design considerations are critical for impurity profiling of 21-Dehydro Dichlorisone in topical formulations?

  • Forced degradation : Include acid/base hydrolysis, thermal stress, and photolytic exposure.
  • Excipient compatibility : Screen for interactions with surfactants (e.g., polysorbates) and emulsifiers using isothermal microcalorimetry .
  • Threshold analysis : Quantify degradants above ICH identification thresholds (0.1% for APIs).
  • Vendor qualification : Ensure excipient suppliers meet pharmacopeial standards for residual solvents and elemental impurities .

Q. How can researchers model the degradation kinetics of 21-Dehydro Dichlorisone under varying pH conditions?

Apply first-order kinetics for hydrolysis reactions, using Arrhenius plots to extrapolate shelf life. For example:

  • Acidic degradation : Monitor C-17 side-chain ester cleavage via pH 1.2 buffers.
  • Basic degradation : Track C-20 ketone reduction using pH 10.0 buffers. Validate models with real-time stability data and adjust for non-Arrhenius behavior in semi-solid matrices (e.g., ointments) .

Q. What strategies mitigate methoxy impurity formation in 21-Dehydro Dichlorisone formulations?

  • Solvent selection : Replace methanol with acetonitrile in diluents.
  • Process optimization : Use nitrogen sparging to minimize oxidative degradation during manufacturing.
  • Stabilizers : Add antioxidants like α-tocopherol (0.01–0.05% w/w) in petrolatum-based ointments.
  • Packaging : Use amber glass or coated blister packs to block UV-induced radical reactions .

Methodological Guidance

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish degradation pathways from analytical noise.
  • Regulatory Alignment : Align impurity thresholds with ICH Q3B and FDA guidance for topical corticosteroids.
  • Critical Thinking : Challenge assumptions about excipient "inertness" by testing vendor-specific impurities (e.g., peroxide levels in polyethylene glycols) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.